molecular formula C10H15N3O B10970951 N-cyclohexyl-1H-pyrazole-1-carboxamide

N-cyclohexyl-1H-pyrazole-1-carboxamide

Cat. No.: B10970951
M. Wt: 193.25 g/mol
InChI Key: KUPYXNHOQKLTCR-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1H-pyrazole-1-carboxamide is a pyrazole-based compound characterized by a carboxamide group at position 1 of the pyrazole ring, substituted with a cyclohexyl moiety. The molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol. The pyrazole core is aromatic, contributing to planar stability, while the cyclohexyl group introduces significant lipophilicity, which may enhance membrane permeability and influence pharmacokinetic properties such as solubility and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1H-pyrazole-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with 1H-pyrazole-1-carboxylic acid under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-1H-pyrazole-1-carboxylic acid, while reduction could produce N-cyclohexyl-1H-pyrazole-1-methanol .

Scientific Research Applications

N-cyclohexyl-1H-pyrazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

The structural and functional diversity of pyrazole carboxamides arises from variations in substituent positions, electronic groups, and carboxamide side chains. Below is a comparative analysis with key analogs:

Structural and Physicochemical Properties

Table 1: Comparative Data on Pyrazole Carboxamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Carboxamide Position Cyclohexyl Group Key Features
N-Cyclohexyl-1H-pyrazole-1-carboxamide C₁₀H₁₅N₃O 193.25 None 1 Yes Simplest structure; high lipophilicity
4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide C₁₁H₁₆ClN₃O 241.72 Cl (4), CH₃ (1) 5 Yes Increased steric bulk; chloro enhances reactivity
5-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide C₁₁H₁₆ClN₃O 241.72 Cl (5), CH₃ (1) 4 Yes Positional isomerism alters electronic distribution
1-Phenyl-1H-pyrazole-3-carboxamide C₁₀H₉N₃O 187.20 Ph (1) 3 No Aromatic phenyl enhances π-π interactions
N-Hexyl-3-hydroxy-5-methylpyrazole-1-carboxamide C₁₁H₁₉N₃O₂ 225.29 OH (3), CH₃ (5), Hexyl (N) 1 No Hydroxy group enables hydrogen bonding

Q & A

Q. Basic: What are the optimal synthetic routes for N-cyclohexyl-1H-pyrazole-1-carboxamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by carboxamide functionalization. Key steps include:

  • Cyclocondensation : Using hydrazine derivatives with diketones or β-ketoesters under acidic conditions to form the pyrazole ring .
  • Carboxamide Coupling : Reacting the pyrazole intermediate with cyclohexyl isocyanate or chloroformate derivatives in the presence of a base (e.g., triethylamine) .
  • Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) critically affect yield and purity. For example, THF may improve solubility of hydrophobic intermediates .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-cyclohexylpyrazole-1-carboxamide

InChI

InChI=1S/C10H15N3O/c14-10(13-8-4-7-11-13)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,14)

InChI Key

KUPYXNHOQKLTCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2C=CC=N2

Origin of Product

United States

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